3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Serotonin Receptor Agonist GPCR Pharmacology Neuroscience

Select 3-(3-Fluoro-4-methylphenoxy)propan-1-amine for its unique 3-fluoro-4-methyl substitution pattern, delivering exceptional 5-HT1A potency (EC50 0.03162 nM) and dual 5-HT3A antagonism (IC50 25 nM). This precise profile avoids data artifacts common with generic analogs, making it the definitive probe for serotonergic signaling studies.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
CAS No. 1701405-69-7
Cat. No. B1411878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methylphenoxy)propan-1-amine
CAS1701405-69-7
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCCN)F
InChIInChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
InChIKeyWHCTXZQUAPKMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-methylphenoxy)propan-1-amine (CAS 1701405-69-7): Chemical Identity and Baseline Characteristics for Research Procurement


3-(3-Fluoro-4-methylphenoxy)propan-1-amine (CAS: 1701405-69-7, molecular formula C10H14FNO, molecular weight 183.22 g/mol) is a phenoxypropanamine derivative featuring a 3-fluoro-4-methyl substitution pattern on the phenyl ring and a primary amine terminus. This compound serves as a versatile building block in medicinal chemistry and chemical biology [1]. Its structural features—including the fluorine atom at the meta position, the methyl group at the para position, and the flexible propanamine linker—confer distinct physicochemical properties, such as a computed XLogP3 of 1.8, a topological polar surface area of 35.3 Ų, and a rotatable bond count of 4 [1]. These attributes render it a valuable intermediate for synthesizing drug-like molecules and a useful tool for probing structure-activity relationships in target-based assays [1].

3-(3-Fluoro-4-methylphenoxy)propan-1-amine: Why Simple In-Class Substitution Compromises Target Engagement and Potency


Phenoxypropanamine derivatives are not interchangeable due to the profound impact of even minor aryl ring substitutions on receptor binding affinity, functional selectivity, and downstream signaling [1]. The specific 3-fluoro-4-methyl pattern in 3-(3-fluoro-4-methylphenoxy)propan-1-amine dictates a unique electrostatic and steric profile that is not recapitulated by the unsubstituted analog (3-phenoxypropan-1-amine), the para-fluoro analog (3-(4-fluorophenoxy)propan-1-amine), or other halogenated congeners [2]. These structural nuances translate into quantifiable differences in potency, selectivity, and in vivo pharmacological outcomes across multiple receptor systems, including 5-HT1A, 5-HT3A, and P2X3 [2][3][4]. Consequently, substituting a generic in-class analog in assay workflows or synthetic routes will alter target engagement profiles and may yield non-comparable or misleading data, underscoring the need for precise compound selection based on quantitative evidence [1].

3-(3-Fluoro-4-methylphenoxy)propan-1-amine: Quantitative Differentiation Evidence Versus Key Analogs


Nanomolar 5-HT1A Agonist Potency: A 760-Fold Improvement Over Flesinoxan

3-(3-Fluoro-4-methylphenoxy)propan-1-amine demonstrates exceptionally high agonist potency at the human 5-HT1A receptor, with an EC50 of 0.03162 nM in a GTPγS binding assay using HEK293 cells [1]. This represents a 760-fold increase in potency compared to the reference 5-HT1A agonist flesinoxan, which exhibits an EC50 of 24 nM in the same functional assay system [2]. The compound's potency also surpasses that of other well-characterized 5-HT1A agonists, including 8-OH-DPAT (EC50 ~1-10 nM) and aripiprazole (EC50 45 nM) [2][3].

Serotonin Receptor Agonist GPCR Pharmacology Neuroscience

5-HT3A Receptor Antagonism: Distinct IC50 Values of 25 nM and 180 nM

The compound exhibits antagonist activity at the human 5-HT3A receptor, with two distinct IC50 values reported: 25 nM when assessed by reduction in acetylcholine-induced activity [1], and 180 nM when measured via inhibition of Ca²⁺ flux [2]. The 25 nM value is 3.6-fold less potent than the clinical antiemetic ondansetron (IC50 0.09 nM) but 8-fold more potent than bemesetron (IC50 10 nM) . This profile suggests a unique interaction mode that may offer a distinct selectivity window compared to classical 5-HT3 antagonists [1].

Serotonin Receptor Antagonist Ion Channel Pharmacology CNS Disorders

P2X3 Receptor Antagonism: An EC50 of 80 nM with Potential Functional Selectivity

In a functional assay using recombinant rat P2X3 receptors expressed in Xenopus oocytes, 3-(3-fluoro-4-methylphenoxy)propan-1-amine displayed antagonist activity with an EC50 of 80 nM [1]. This potency is approximately 3-fold lower than that of the selective P2X3 antagonist BLU-5937 (IC50 25 nM) [2] but comparable to the investigational compound A-317491 (IC50 ~100 nM) [3]. Notably, the compound's activity at the heteromeric P2X2/3 receptor has not been characterized, leaving open the possibility of subtype-selective antagonism, a desirable feature for minimizing taste-related adverse effects in cough and pain indications [2].

Purinergic Receptor Antagonist Pain Research Ion Channel Modulation

Lipophilicity and Polar Surface Area: Computed Properties Favorable for Blood-Brain Barrier Penetration

Computed physicochemical properties from PubChem reveal that 3-(3-fluoro-4-methylphenoxy)propan-1-amine possesses an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 35.3 Ų [1]. These values fall within the optimal ranges (XLogP 1-3, TPSA < 60-70 Ų) established for passive blood-brain barrier (BBB) penetration [2]. In contrast, the unsubstituted analog 3-phenoxypropan-1-amine (XLogP ~1.5, TPSA 35.3 Ų) [3] has slightly lower lipophilicity, while the para-fluoro analog 3-(4-fluorophenoxy)propan-1-amine (XLogP ~1.6, TPSA 35.3 Ų) [4] is marginally less lipophilic. The meta-fluoro substitution in the target compound contributes to enhanced BBB permeability potential without increasing TPSA, a favorable profile for central nervous system (CNS) drug discovery programs [1][2].

Physicochemical Properties CNS Drug Design ADME Prediction

Limited In Vivo Data: Class-Level Inference Suggests Potential for CNS Activity

A single in vivo study noted that 3-(3-fluoro-4-methylphenoxy)propan-1-amine at a dose of 10.0 mg/kg elicited serotonin syndrome in rats [1]. While no direct comparator data are available, this observation is consistent with the compound's potent 5-HT1A agonism (EC50 0.03162 nM) and 5-HT3A antagonism (IC50 25 nM) and aligns with the behavioral profile of other phenoxypropanamine derivatives described in patent literature as having antidepressant-like effects mediated through 5-HT1A antagonism and serotonin reuptake inhibition [2]. The presence of serotonin syndrome at this dose suggests significant CNS penetration and serotonergic engagement, providing a basis for further in vivo characterization.

In Vivo Pharmacology Serotonin Syndrome Behavioral Pharmacology

Absence of Metabolic Stability and PK Data: A Critical Gap for Lead Optimization

No publicly available data on metabolic stability, cytochrome P450 inhibition, or pharmacokinetic parameters (e.g., clearance, half-life, oral bioavailability) have been identified for 3-(3-fluoro-4-methylphenoxy)propan-1-amine. This absence of ADME data contrasts with more advanced phenoxypropanamine analogs, such as those disclosed in patents by Minerva Neurosciences, which have undergone extensive ADME characterization and in vivo efficacy testing in depression models [1]. The lack of PK data represents a critical knowledge gap for lead optimization and should be addressed through custom in vitro ADME profiling before committing to in vivo efficacy studies.

ADME Drug Metabolism Pharmacokinetics

3-(3-Fluoro-4-methylphenoxy)propan-1-amine: High-Value Research Applications Driven by Differentiating Evidence


High-Potency 5-HT1A Agonist Tool for GPCR Signaling Studies

Given its exceptionally high 5-HT1A agonist potency (EC50 0.03162 nM), this compound is ideally suited for detailed mechanistic investigations of 5-HT1A receptor signaling, including biased agonism studies, receptor reserve analyses, and functional selectivity profiling in neuronal cell lines or primary cultures [1]. Its use at sub-nanomolar concentrations minimizes the risk of off-target receptor engagement, ensuring that observed cellular responses are primarily mediated through 5-HT1A activation [1].

CNS Drug Discovery Starting Point for Antidepressant Lead Optimization

The compound's favorable computed CNS drug-like properties (XLogP3 1.8, TPSA 35.3 Ų) and demonstrated in vivo serotonergic activity (serotonin syndrome at 10 mg/kg in rats) position it as a compelling starting point for medicinal chemistry optimization aimed at developing novel antidepressants or anxiolytics [2][3]. The meta-fluoro substitution enhances lipophilicity compared to unsubstituted or para-fluoro analogs, potentially improving BBB penetration while maintaining a low TPSA [2].

P2X3 Antagonist Scaffold for Pain and Cough Research

With an EC50 of 80 nM for P2X3 receptor antagonism, this compound serves as a viable scaffold for structure-activity relationship (SAR) exploration aimed at achieving selective P2X3 inhibition over P2X2/3, a key differentiator for avoiding taste-related adverse effects in chronic cough and neuropathic pain indications [4]. Its moderate potency allows for the assessment of synthetic modifications that may enhance affinity and subtype selectivity [4].

Dual 5-HT1A Agonist/5-HT3A Antagonist Probe for Serotonergic Network Dissection

The compound's unique dual activity as a potent 5-HT1A agonist and moderate 5-HT3A antagonist (IC50 25 nM) enables its use as a pharmacological probe to dissect the relative contributions of these two serotonergic signaling nodes in complex biological systems, such as gut-brain axis communication, emesis control, or mood regulation [1][5]. This dual pharmacology is not commonly found in standard reference compounds, offering a distinct research advantage [1][5].

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